

Molecular weight and formula of Amino-Tri-(carboxyethoxymethyl)-methane

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Compound of Interest

Compound Name: Amino-Tri-(carboxyethoxymethyl)-methane

Cat. No.: B605481

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In-Depth Technical Guide on Amino-Tri-(carboxyethoxymethyl)-methane

For Researchers, Scientists, and Drug Development Professionals

Core Compound Specifications

Amino-Tri-(carboxyethoxymethyl)-methane, a trifunctional molecule, serves as a critical building block in advanced bioconjugation and drug delivery systems. Its unique structure, featuring a central amine and three terminal carboxylic acid groups, allows for the creation of complex, multi-functional therapeutic and diagnostic agents.

Property	Value	Reference
Chemical Formula	C ₁₃ H ₂₃ NO ₉	[1][2]
Molecular Weight	337.32 g/mol	[1][2]
CAS Number	174362-95-9	[1]
Purity	Typically >96%	[1]
Solubility	Soluble in Water, DMSO, and DMF	
Form	Solid	

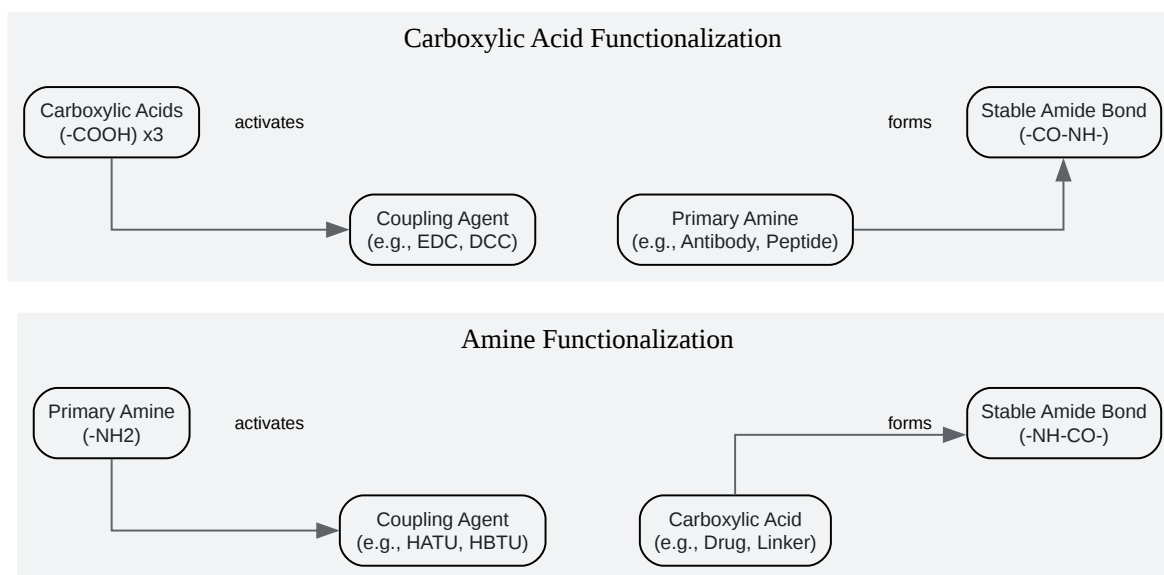
Note: The compound is also available as a hydrochloride salt (C₁₃H₂₄ClNO₉, MW: 373.78 g/mol).

Synthesis and Functionalization

While a detailed, peer-reviewed synthesis protocol for **Amino-Tri-(carboxyethoxymethyl)-methane** is not readily available in public literature, its structure suggests a synthesis pathway involving the Michael addition of a primary amine to three equivalents of an acrylate derivative, followed by hydrolysis of the resulting esters.

The key reactive handles of this molecule are its central primary amine and three peripheral carboxylic acids. These groups can be selectively functionalized to construct complex bioconjugates.

Experimental Workflow: General Functionalization Strategies



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Caption: General functionalization pathways for **Amino-Tri-(carboxyethoxymethyl)-methane**.

Applications in Drug Development

The trifunctional nature of **Amino-Tri-(carboxyethoxymethyl)-methane** makes it a valuable linker for the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Role in Antibody-Drug Conjugates (ADCs)

In ADC development, this molecule can act as a branched linker to attach multiple drug molecules to a single point on an antibody, potentially increasing the drug-to-antibody ratio (DAR) in a controlled manner.

Role in PROTACs

For PROTACs, which are heterobifunctional molecules, **Amino-Tri-(carboxyethoxymethyl)-methane** can serve as a versatile scaffold. One part of the PROTAC binds to a target protein, while the other recruits an E3 ubiquitin ligase to induce degradation of the target protein. The three carboxylic acid arms of this linker allow for the attachment of a targeting ligand, an E3 ligase ligand, and potentially a solubilizing or modifying group.

Experimental Protocols

While specific protocols for the use of **Amino-Tri-(carboxyethoxymethyl)-methane** are proprietary to many research and development entities, the following are generalized experimental procedures for the types of reactions it is involved in.

Protocol 1: Amide Bond Formation using HATU (Amine Functionalization)

This protocol describes the coupling of a carboxylic acid-containing molecule to the primary amine of **Amino-Tri-(carboxyethoxymethyl)-methane**.

Materials:

- **Amino-Tri-(carboxyethoxymethyl)-methane**
- Carboxylic acid-containing molecule (e.g., a protected amino acid, a drug molecule)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

- Dissolve the carboxylic acid-containing molecule (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
- Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

- Add a solution of **Amino-Tri-(carboxyethoxymethyl)-methane** (1.0 eq) in anhydrous DMF to the reaction mixture.
- Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the product by column chromatography.

Protocol 2: Amide Bond Formation using EDC/NHS (Carboxylic Acid Functionalization)

This protocol outlines the coupling of a primary amine-containing molecule (e.g., a peptide, an antibody lysine residue) to the carboxylic acid groups of **Amino-Tri-(carboxyethoxymethyl)-methane**.

Materials:

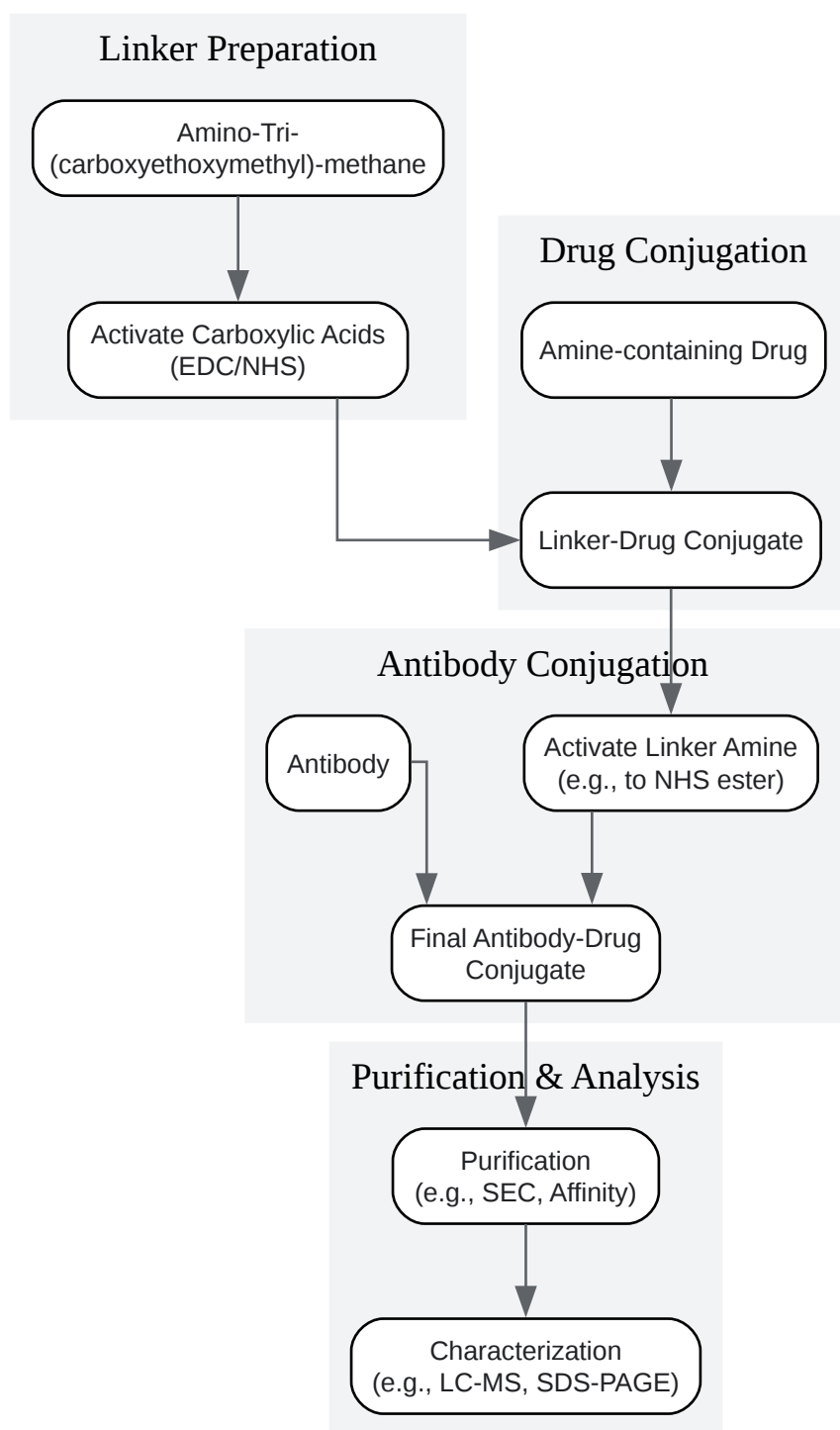
- **Amino-Tri-(carboxyethoxymethyl)-methane**
- Amine-containing molecule
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-Hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
- Coupling Buffer (e.g., PBS, pH 7.2-8.0)

Procedure:

- Dissolve **Amino-Tri-(carboxyethoxymethyl)-methane** (1.0 eq) in Activation Buffer.
- Add EDC (1.5 eq per carboxyl group) and NHS (1.5 eq per carboxyl group) to the solution.
- Stir the reaction for 15-30 minutes at room temperature to activate the carboxylic acid groups by forming NHS esters.
- Add the amine-containing molecule (dissolved in Coupling Buffer) to the activated linker solution.
- Stir the reaction for 2 hours at room temperature or overnight at 4°C.
- Quench the reaction by adding an excess of a small molecule primary amine (e.g., Tris or glycine).
- Purify the conjugate using a suitable method such as dialysis, size-exclusion chromatography, or affinity chromatography.

Logical Workflow for ADC Synthesis

The following diagram illustrates a conceptual workflow for synthesizing an Antibody-Drug Conjugate using **Amino-Tri-(carboxyethoxymethyl)-methane** as a branched linker.



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Caption: Conceptual workflow for ADC synthesis using the subject linker.

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References

- 1. bocsci.com [bocsci.com]
- 2. researchgate.net [researchgate.net]
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